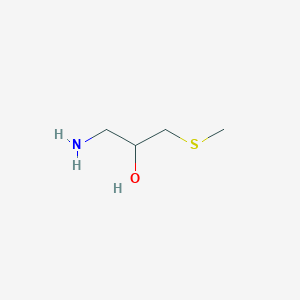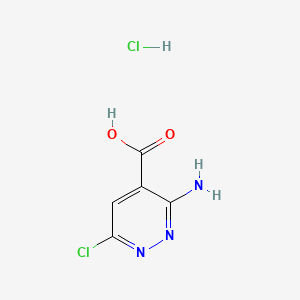
3-Amino-6-chloropyridazine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H4ClN3O2·HCl It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. The general synthetic route can be summarized as follows:
Chlorination: Pyridazine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 6-position.
Amination: The chlorinated pyridazine is then reacted with ammonia or an amine to introduce an amino group at the 3-position.
Carboxylation: Finally, the amino-chloropyridazine is carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: Industrial production of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. In medicinal applications, the compound may interfere with cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
3-Amino-6-chloropyridazine: A closely related compound lacking the carboxylic acid group.
6-Chloro-3-pyridazinamine: Another related compound with similar structural features.
4-Pyridazinecarboxylic acid: A compound with a carboxylic acid group at the 4-position but lacking the amino and chloro groups.
Uniqueness: 3-Amino-6-chloropyridazine-4-carboxylic acid hydrochloride is unique due to the presence of both amino and chloro substituents on the pyridazine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H5Cl2N3O2 |
|---|---|
Peso molecular |
210.02 g/mol |
Nombre IUPAC |
3-amino-6-chloropyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H4ClN3O2.ClH/c6-3-1-2(5(10)11)4(7)9-8-3;/h1H,(H2,7,9)(H,10,11);1H |
Clave InChI |
GGIVIAIZBDFRSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1Cl)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


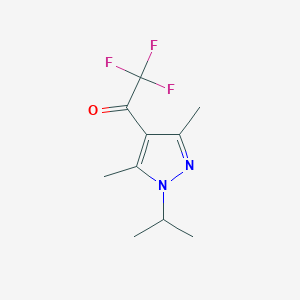
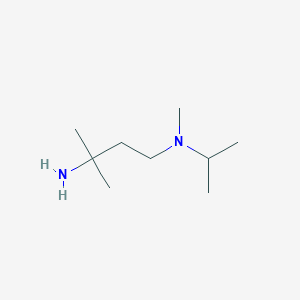


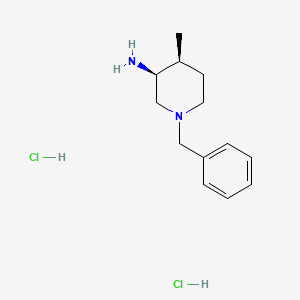

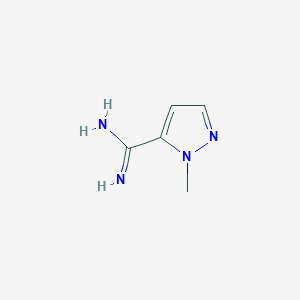
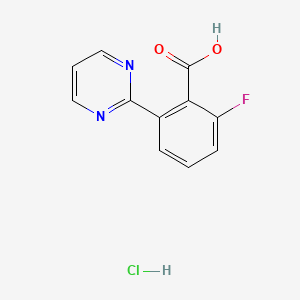
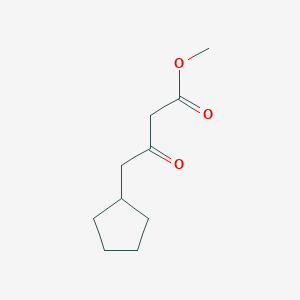
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)

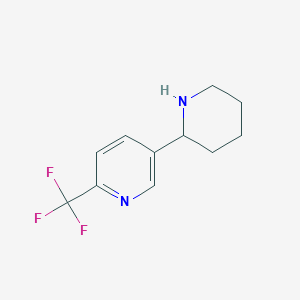
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
